N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide
Description
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Properties
IUPAC Name |
N-[3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O5S/c1-12-19(25-27-28(12)17-11-14(30-2)6-7-18(17)33-5)20-23-22(34-26-20)24-21(29)13-8-15(31-3)10-16(9-13)32-4/h6-11H,1-5H3,(H,23,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFHBFBHPYXEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes. For instance, compounds with a 1,2,4-triazole ring have been reported to inhibit Dihydrofolate reductase (DHFR), an enzyme involved in the tetrahydrofolate synthesis pathway.
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which are common modes of interaction for many small molecule drugs.
Biochemical Pathways
If we consider the inhibition of dhfr as a potential target, this would affect the tetrahydrofolate synthesis pathway, impacting dna synthesis and repair.
Pharmacokinetics
Compounds with similar structures have been reported to exhibit good absorption and bioavailability
Result of Action
Similar compounds have shown antiproliferative activity against various cancer cell lines, suggesting that this compound may also have potential anticancer effects.
Biological Activity
N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is a complex organic molecule notable for its unique structural features that include a triazole ring and a thiadiazole moiety. These structural elements suggest potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Overview
The compound's structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 496.6 g/mol
- Key Functional Groups :
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For instance:
- Comparative Efficacy : Derivatives have shown antimicrobial properties comparable to established antibiotics like ampicillin and vancomycin against pathogens such as Listeria monocytogenes and Escherichia coli .
The presence of methoxy groups in the structure is hypothesized to enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy against microbial targets.
Case Studies and Research Findings
Although direct studies on this compound are scarce, several related compounds have been investigated:
| Compound | Activity | Cell Lines Tested | IC Values |
|---|---|---|---|
| Compound e4 | Antitumor | PC-9 (EGFR mutation), H460 | <10 µM |
| Compound e12 | Antitumor | A549 (NSCLC), H1975 | <20 µM |
| Triazole Derivative | Antibacterial | E. coli, L. monocytogenes | Comparable to ampicillin |
These findings suggest that this compound could possess similar biological activities based on its structural characteristics.
Synthesis and Optimization
The synthesis of such compounds typically involves multi-step organic reactions that require careful optimization of conditions to maximize yield and purity. While specific synthetic routes for this compound are not extensively documented in the literature, methods for synthesizing similar triazole-containing compounds often include:
- Formation of the Triazole Ring : Utilizing Cu(I)-catalyzed azide–alkyne cycloaddition.
- Thiadiazole Synthesis : Employing condensation reactions with appropriate thioketones.
- Benzamide Formation : Utilizing acylation techniques on amine substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
